(2-Methylbutyl)(1-phenylethyl)amine

Description

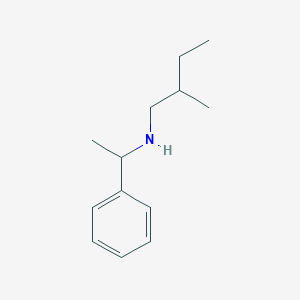

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H21N |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

2-methyl-N-(1-phenylethyl)butan-1-amine |

InChI |

InChI=1S/C13H21N/c1-4-11(2)10-14-12(3)13-8-6-5-7-9-13/h5-9,11-12,14H,4,10H2,1-3H3 |

InChI Key |

VOWTWTNWYPEPNV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CNC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Stereochemical Investigations and Control in 2 Methylbutyl 1 Phenylethyl Amine Systems

Enantiomeric and Diastereomeric Considerations of the (2-Methylbutyl)(1-phenylethyl)amine Structure

This compound possesses two distinct chiral centers: one at the C1 position of the 1-phenylethyl moiety and another at the C2 position of the 2-methylbutyl group. The presence of two stereocenters means that the molecule can exist as a set of four possible stereoisomers.

The relationship between these stereoisomers can be categorized as either enantiomeric or diastereomeric. masterorganicchemistry.com

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For this compound, the (R,R) and (S,S) isomers are an enantiomeric pair, as are the (R,S) and (S,R) isomers. Enantiomers have identical physical properties except for their interaction with plane-polarized light. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com Any other pairing of the four stereoisomers, such as (R,R) and (R,S), or (S,S) and (R,S), are diastereomers. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which is a critical feature exploited in their separation. libretexts.org

Table 1: Possible Stereoisomers of this compound

| Stereoisomer Configuration | Relationship to (R,R) |

| (R)-1-phenylethyl, (R)-2-methylbutyl | Reference |

| (S)-1-phenylethyl, (S)-2-methylbutyl | Enantiomer |

| (R)-1-phenylethyl, (S)-2-methylbutyl | Diastereomer |

| (S)-1-phenylethyl, (R)-2-methylbutyl | Diastereomer |

Chiral Resolution Techniques Applied to this compound Precursors and Derivatives

The synthesis of a single, pure stereoisomer of this compound typically relies on the use of enantiomerically pure starting materials. These precursors, 1-phenylethylamine (B125046) and 2-methylbutylamine (B1361350), are often produced as racemic mixtures and must be separated into their individual enantiomers through a process called chiral resolution. ethz.ch

A widely employed and scalable method for resolving racemic amines is through the formation of diastereomeric salts. ulisboa.ptpharmtech.com This technique involves reacting the racemic amine with a single enantiomer of a chiral acid. libretexts.org The resulting products are diastereomeric salts, which, due to their different physical properties, can be separated by fractional crystallization. libretexts.orgstereoelectronics.org

For the resolution of racemic 1-phenylethylamine or 2-methylbutylamine, a variety of chiral acids can be utilized. libretexts.org

Commonly Used Chiral Resolving Acids:

(+)-Tartaric Acid libretexts.org

(-)-Mandelic Acid libretexts.org

(+)-Camphor-10-sulfonic Acid libretexts.org

The process involves dissolving the racemic amine and the chiral acid in a suitable solvent. One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution. stereoelectronics.org After separation by filtration, the pure enantiomer of the amine can be recovered by treatment with a base. libretexts.org The choice of solvent and crystallization conditions is crucial for achieving high yields and enantiomeric purity. ulisboa.pt

Kinetic resolution is another powerful strategy for separating enantiomers. This method relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. ethz.ch

Enzymatic Acylation: Enzymatic kinetic resolution, particularly using lipases, has become an increasingly important method for the preparation of enantiomerically pure amines. rsc.orgrsc.org In this process, a racemic amine is reacted with an acylating agent in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. rsc.org

This leaves one enantiomer unreacted and the other converted to an amide. The unreacted amine and the newly formed amide can then be separated. A significant advantage of this method is its high enantioselectivity under mild reaction conditions. rsc.org To overcome the 50% yield limit of traditional kinetic resolution, dynamic kinetic resolution (DKR) can be employed, which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired acylated product. rsc.orgacs.org

High-Speed Ball Milling: Mechanochemistry, particularly high-speed ball milling (HSBM), has emerged as a green and efficient alternative for kinetic resolutions. beilstein-journals.orgmdpi.com This solvent-free or liquid-assisted grinding technique can accelerate reaction times and, in some cases, enhance selectivity. beilstein-journals.org In the context of amine resolution, HSBM can be used in conjunction with enzymatic catalysis. researchgate.net The mechanical forces generated during milling can facilitate the interaction between the enzyme and the substrate, leading to efficient and selective acylation. researchgate.netacs.org Studies on the kinetic resolution of various amines have demonstrated the feasibility of this approach, offering a scalable and environmentally benign route to enantiopure amines. acs.org The material of the milling jars and balls, as well as the milling frequency, are critical parameters that can influence the outcome of the reaction. acs.org

Conformational Analysis and its Influence on Stereochemical Outcomes

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a critical role in determining its reactivity and the stereochemical outcome of its reactions. washington.eduslideshare.net For this compound, rotation around the various single bonds allows the molecule to adopt numerous conformations.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to determine the relative energies of these different conformations. nih.gov Studies on related phenethylamine (B48288) derivatives have shown that they often favor an extended conformation. nih.gov The preferred conformation of this compound will be a balance of steric interactions between the bulky phenyl and 2-methylbutyl groups and any potential intramolecular interactions.

The conformational preference directly influences the transition state energies of reactions involving the amine. In stereoselective reactions, the chiral centers in the molecule will bias the approach of a reagent to one face of a reactive center over the other. masterorganicchemistry.com This is because the different conformations will present different steric environments, and the reaction will proceed through the lowest energy transition state. For example, in an N-alkylation reaction, the incoming electrophile will approach the nitrogen atom from the least sterically hindered direction, which is dictated by the conformation of the molecule. This can lead to the preferential formation of one diastereomer over another. ochemtutor.com

Role of Metal-Ligand Chirality in Stereoselective Processes Featuring (2-Methylbutyl) and (1-Phenylethyl) Moieties

Chiral amines, such as derivatives of 1-phenylethylamine, are frequently used as chiral ligands in transition metal-catalyzed asymmetric synthesis. nih.gov The nitrogen atom of the amine can coordinate to a metal center, and the chirality of the amine ligand can effectively control the stereochemical outcome of the reaction.

When a derivative of this compound is used as a ligand, the two chiral centers create a specific and well-defined chiral environment around the metal center. This chirality is transferred to the substrate during the catalytic cycle, leading to the formation of a product with high enantiomeric excess.

The effectiveness of the stereochemical control depends on several factors:

The nature of the metal.

The other ligands coordinated to the metal.

The specific structure of the chiral amine ligand.

The conformational rigidity of the metal-ligand complex is also crucial. A more rigid complex will generally lead to higher stereoselectivity as it reduces the number of possible transition states. nih.gov The interplay between the chirality of the metal center (if applicable) and the chirality of the ligand is a key aspect of these stereoselective processes. For instance, chiral ligands derived from 1-phenylethylamine have been successfully employed in a variety of asymmetric reactions, including hydrogenations, allylic substitutions, and cyclizations. nih.govgoogle.com The charge transfer between such chiral ligands and inorganic components, like in perovskites, also highlights the potential for creating functional chiral materials. wikipedia.org

Advanced Spectroscopic and Analytical Characterization of 2 Methylbutyl 1 Phenylethyl Amine and Its Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Stereoisomer Identification and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. In the context of chiral compounds like (2-Methylbutyl)(1-phenylethyl)amine, NMR, particularly in the presence of chiral solvating agents (CSAs), is instrumental in distinguishing between stereoisomers and quantifying their relative abundance. nih.govnih.gov

The principle behind this application lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral solvating agent. These diastereomeric complexes exhibit different NMR spectra, allowing for the resolution of signals corresponding to each enantiomer. nih.gov For instance, in the ¹H NMR spectrum, the chemical shifts of protons proximate to the chiral centers will differ for each diastereomer. nih.gov This chemical shift non-equivalence enables the determination of enantiomeric purity by integrating the distinct signals. nih.gov

A study on the determination of enantiomeric purity of (S)-(-)-alpha-phenylethylamine using (2R, 3R)-dibenzoyl-tartaric acid as a chiral solvating agent demonstrated a chemical shift non-equivalence of 0.08 ppm for the methyl doublet in CDCl₃. nih.gov This baseline separation allowed for accurate quantification of enantiomeric excess. nih.gov The reliability of this method has been demonstrated by a linear relationship between the known and measured enantiomeric excess values. nih.gov

Factors influencing the degree of separation in the NMR spectra include the choice of chiral solvating agent, the solvent, the temperature, and the concentration of both the analyte and the CSA. nih.govnih.gov For example, BINOL derivatives have been effectively used as CSAs for the enantiodifferentiation of various amines. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Data for a Chiral Amine in the Presence of a Chiral Solvating Agent

| Proton | Chemical Shift (ppm) - Diastereomer 1 | Chemical Shift (ppm) - Diastereomer 2 | Chemical Shift Difference (Δδ) |

| Methine (CH-N) | 4.15 | 4.12 | 0.03 |

| Methyl (CH₃-CH) | 1.45 | 1.40 | 0.05 |

| Aromatic Protons | 7.20-7.40 | 7.20-7.40 | Overlapping |

Note: The data presented in this table is illustrative and intended to demonstrate the principle of chemical shift non-equivalence. Actual values will vary depending on the specific compound, chiral solvating agent, and experimental conditions.

Chiroptical Spectroscopy for Enantiomeric Excess and Chiroptical Property Determination

Chiroptical spectroscopy techniques are indispensable for characterizing chiral molecules as they directly probe the differential interaction of these molecules with circularly polarized light. jascoinc.com

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. youtube.com This differential absorption results in a unique ECD spectrum for each enantiomer, which are mirror images of each other. researchgate.net The sign and intensity of the ECD bands are highly sensitive to the absolute configuration and conformation of the molecule. nih.govresearchgate.net

For phenylethylamine derivatives, the ECD spectrum is typically characterized by transitions associated with the aromatic chromophore. nih.gov The empirical "sector rule" has been historically used to correlate the sign of the Cotton effect with the stereochemistry of the chiral center adjacent to the phenyl ring. researchgate.net However, modern approaches often rely on comparing experimental ECD spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations for a more reliable assignment of the absolute configuration. nih.gov

The ECD spectrum of a sample can be used to determine its enantiomeric excess. A racemic mixture will have no ECD signal, while an excess of one enantiomer will result in a spectrum with the sign corresponding to that enantiomer and an intensity proportional to its excess. nih.gov

Table 2: Illustrative ECD Spectral Data for a Chiral Phenylethylamine Derivative

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) - (R)-enantiomer | Molar Ellipticity [θ] (deg cm² dmol⁻¹) - (S)-enantiomer |

| 268 | +50 | -50 |

| 262 | -30 | +30 |

| 215 | +120 | -120 |

Note: This data is hypothetical and serves to illustrate the mirror-image relationship between the ECD spectra of enantiomers.

Circularly Polarized Luminescence (CPL) Analysis

Circularly Polarized Luminescence (CPL) spectroscopy is a complementary technique to ECD that measures the differential emission of left and right circularly polarized light from a chiral luminophore in an excited state. jascoinc.com CPL provides information about the stereochemistry of the excited state, which can be different from the ground state probed by ECD.

While ECD measures the chirality of the absorbing states, CPL probes the chirality of the emitting states. The dissymmetry factor for luminescence (g_lum) is a measure of the CPL intensity relative to the total luminescence intensity. The development of chiral organic-inorganic hybrid perovskites using chiral α-phenylethylamine has demonstrated the potential for creating materials with significant CPL activity. nih.gov This highlights the growing interest in CPL for the characterization of chiral materials and their potential application in optical devices. jascoinc.comnih.gov

Mass Spectrometry Techniques in Structural Elucidation and Quantitative Analysis (e.g., MALDI-MSI)

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. When coupled with chromatographic separation techniques, it becomes a powerful tool for the analysis of complex mixtures.

For the structural elucidation of this compound, electron ionization (EI) mass spectrometry can reveal characteristic fragmentation patterns. The fragmentation of phenylethylamine derivatives often involves cleavage of the benzylic bond. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a sophisticated technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labeling. nih.govfrontiersin.org While direct application to this compound is not extensively documented, the technique has been successfully used to image the distribution of related small molecules like phenethylamine (B48288) in biological tissues. nih.gov The sensitivity of MALDI-MSI can be enhanced through on-tissue chemical derivatization. nih.gov

Chromatographic Methods for Stereoisomer Separation and Purity Determination

Chromatographic techniques are essential for the separation of stereoisomers, which is a prerequisite for their individual characterization and for determining the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation of enantiomers. unife.it This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. yakhak.org

For the separation of phenylethylamine derivatives, various types of CSPs have been successfully employed, including polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives) and crown ether-based CSPs. yakhak.orggoogle.com The choice of CSP and the mobile phase composition are critical for achieving optimal separation. yakhak.org A patent describes a method for detecting the content of chiral phenylethylamine using a crown ether derivative-coated silica (B1680970) gel packed column and a mobile phase of perchloric acid aqueous solution and acetonitrile. google.com

The separated enantiomers can be detected using various detectors, such as UV-Vis or mass spectrometry (LC-MS), allowing for both qualitative and quantitative analysis. mdpi.com The development of CSPs with smaller particle sizes has enabled faster, high-throughput chiral separations. unife.it

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) utilizing chiral stationary phases (CSPs) represents a powerful and direct method for the enantioseparation of chiral compounds. uni-muenchen.de This technique is predicated on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the column. These complexes possess different thermodynamic stabilities, leading to differential retention times and, consequently, chromatographic separation. uni-muenchen.de The primary advantages of this approach include high separation efficiency, excellent sensitivity, and rapid analysis times. uni-muenchen.de Furthermore, its seamless coupling with mass spectrometry (GC-MS) allows for unequivocal peak identification and sensitive quantification, even at trace levels. uni-muenchen.de

While specific studies on the direct chiral GC separation of this compound are not prevalent in the reviewed literature, extensive research on the enantioseparation of the structurally related compound, 1-phenylethylamine (B125046), provides a strong basis for its analysis. Cyclodextrin-based CSPs, such as those in the Astec CHIRALDEX™ line, have proven highly effective for this purpose. These CSPs, often derivatives of alpha-, beta-, or gamma-cyclodextrin (B1674603), offer a variety of chiral environments capable of resolving a wide range of enantiomers.

For instance, the enantiomers of derivatized 1-phenylethylamine have been successfully resolved on different CHIRALDEX™ columns. The choice of the specific cyclodextrin (B1172386) derivative and the GC conditions are critical for achieving optimal separation. The elution order of the enantiomers can sometimes be reversed by changing the CSP (e.g., from a beta-cyclodextrin (B164692) derivative to a gamma-cyclodextrin derivative) or by altering the chemical nature of the analyte through derivatization. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The table below summarizes typical GC conditions used for the chiral separation of 1-phenylethylamine derivatives, which can serve as a starting point for developing a separation method for the stereoisomers of this compound.

Table 1: GC Conditions for Chiral Separation of 1-Phenylethylamine Derivatives

| Analyte (Derivative) | Chiral Stationary Phase (CSP) | Oven Temperature | Carrier Gas/Pressure | Elution Order | Reference |

|---|---|---|---|---|---|

| N-TFA-1-phenylethylamine | Astec® CHIRALDEX™ B-PM | 130 °C | Helium, 30 psi | 1. S(-) 2. R(+) | sigmaaldrich.comsigmaaldrich.com |

| N-Chloroacetyl-1-phenylethylamine | Astec® CHIRALDEX™ B-DM | 150 °C | Helium, 30 psi | 1. S(-) 2. R(+) | sigmaaldrich.com |

This data is based on the analysis of 1-phenylethylamine derivatives and serves as an illustrative guide.

Derivatization Strategies for Enhanced Chromatographic Performance

Derivatization is a chemical modification process frequently employed in GC analysis to improve the chromatographic behavior and detection characteristics of target analytes. sci-hub.se For amine compounds like this compound, which contain active hydrogen atoms, derivatization can mitigate issues such as poor peak shape (tailing) caused by interactions with active sites in the GC system, and enhance thermal stability and volatility. gcms.cz The process can be broadly categorized into two approaches: achiral derivatization for general performance enhancement and chiral derivatization for indirect enantiomeric separation.

Achiral Derivatization

The primary goal of achiral derivatization is to convert the polar amine group into a less polar, more volatile, and more thermally stable moiety. gcms.cz This is typically achieved through acylation or silylation reactions.

Acylation: This involves reacting the amine with an acylating agent, often a fluorinated anhydride (B1165640), to form a stable amide derivative. nih.gov Reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are commonly used. nih.gov These reagents not only improve peak shape and volatility but also introduce electronegative fluorine atoms, which can significantly enhance sensitivity when using an electron capture detector (ECD). For GC-MS analysis, these derivatives produce characteristic high-mass fragment ions, aiding in structural elucidation and quantification. gcms.cznih.gov A comparative study on amphetamine-related drugs found that PFPA provided the best sensitivity for GC-MS analysis among TFAA, PFPA, and HFBA. nih.gov

Silylation: This process involves replacing the active hydrogen of the amine with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a versatile and widely used silylating agent that reacts with primary and secondary amines to form TMS derivatives. sigmaaldrich.com Another reagent, N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (B147638) (MTBSTFA), yields a more stable t-butyldimethylsilyl (TBDMS) derivative, which is less susceptible to hydrolysis and provides characteristic mass spectral fragments useful for selected ion monitoring (SIM) in GC-MS. nih.govacs.org

Table 2: Common Achiral Derivatizing Reagents for Amines

| Reagent Class | Reagent Name | Abbreviation | Key Advantages | Reference |

|---|---|---|---|---|

| Acylating Agent | Trifluoroacetic Anhydride | TFAA | Improves volatility and peak shape | nih.gov |

| Acylating Agent | Pentafluoropropionic Anhydride | PFPA | High sensitivity for GC-MS | nih.gov |

| Acylating Agent | Heptafluorobutyric Anhydride | HFBA | Enhances ECD response | gcms.cznih.gov |

| Silylating Agent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Versatile, forms TMS derivatives | sigmaaldrich.com |

Chiral Derivatization

Chiral derivatization is an indirect method for separating enantiomers. It involves reacting the analyte's stereoisomers with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers. mdpi.com These diastereomers have different physical and chemical properties and can therefore be separated on a conventional, non-chiral GC column. mdpi.comoup.com

This approach is particularly useful when a suitable chiral stationary phase is not available or when simultaneous derivatization for improved chromatographic performance and chiral separation is desired. A variety of CDAs are available for derivatizing amine groups.

N-trifluoroacetyl-L-prolyl chloride (TPC or l-TPC): This is a widely used CDA for the chiral resolution of amphetamines and other phenylethylamines. oup.comnih.gov It reacts with the amine enantiomers to form stable diastereomeric amides that are well-resolved on standard achiral GC columns. oup.comnih.gov

α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride): Available in both R-(-) and S-(+) forms, MTPA-Cl is another effective CDA for amines. acs.orgresearchgate.net The resulting diastereomeric MTPA-amides can be separated by GC, allowing for the determination of the enantiomeric composition of the original sample. researchgate.net

The selection of the appropriate CDA is crucial, and the reaction must proceed to completion without causing racemization of the analyte or the reagent. mdpi.com

Table 3: Common Chiral Derivatizing Agents (CDAs) for Amines

| Chiral Derivatizing Agent (CDA) | Target Functional Group | Resulting Derivative | Separation Column | Reference |

|---|---|---|---|---|

| N-trifluoroacetyl-L-prolyl chloride (TPC) | Primary/Secondary Amine | Diastereomeric Amide | Achiral | oup.comnih.govnih.gov |

| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | Primary/Secondary Amine | Diastereomeric Amide | Achiral | acs.orgmdpi.comresearchgate.net |

Reaction Mechanisms and Chemical Transformations Involving 2 Methylbutyl 1 Phenylethyl Amine

Fundamental Reactivity of the Secondary Amine Moiety

The nitrogen atom in (2-Methylbutyl)(1-phenylethyl)amine possesses a lone pair of electrons, making it a nucleophile and a base. This inherent reactivity allows it to participate in a variety of chemical reactions typical of secondary amines.

Secondary amines, such as this compound, readily undergo alkylation and acylation reactions. libretexts.orgyoutube.com

Alkylation: The reaction with alkyl halides leads to the formation of tertiary amines. If an excess of the alkylating agent, such as methyl iodide, is used, the reaction can proceed to form a quaternary ammonium (B1175870) salt through a process known as exhaustive methylation. libretexts.orgmasterorganicchemistry.comwikipedia.org However, controlling the extent of alkylation can be challenging, as the resulting tertiary amine can be more nucleophilic than the starting secondary amine, potentially leading to a mixture of products. masterorganicchemistry.comwikipedia.org The reaction of a secondary amine with an alkyl halide is a nucleophilic aliphatic substitution. wikipedia.org Due to the steric hindrance around the nitrogen atom in this compound, the rate of alkylation might be slower compared to less hindered secondary amines. masterorganicchemistry.com

Acylation: Acylation of this compound with acyl chlorides or acid anhydrides yields N,N-disubstituted amides. libretexts.orgyoutube.com This reaction is a nucleophilic acyl substitution. Unlike alkylation, over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine. libretexts.org This reaction is often used to protect the amine functionality or to introduce specific acyl groups into the molecule. The use of a base is common to neutralize the HCl produced when using acyl chlorides. jfda-online.com

Table 1: General Alkylation and Acylation Reactions of Secondary Amines

| Reaction Type | Reagent | Product | Key Features |

| Alkylation | Alkyl Halide (R'-X) | Tertiary Amine | Can be difficult to control, may lead to quaternary ammonium salts. wikipedia.org |

| Acylation | Acyl Chloride (R'-COCl) | N,N-disubstituted Amide | Generally high-yielding and does not proceed to over-acylation. libretexts.org |

| Acylation | Acid Anhydride (B1165640) ((R'-CO)₂O) | N,N-disubstituted Amide | Another effective method for amide formation. libretexts.org |

The Hofmann elimination is a process that converts amines into alkenes. libretexts.orgwikipedia.org For a secondary amine like this compound, this would first involve exhaustive methylation with an excess of methyl iodide to form a quaternary ammonium iodide salt. yale.edubyjus.com This salt is then treated with a base, such as silver oxide in water, to generate a quaternary ammonium hydroxide (B78521). libretexts.orgwikipedia.org

Upon heating, this intermediate undergoes an E2 elimination reaction to form an alkene, with the tertiary amine acting as the leaving group. libretexts.orgmasterorganicchemistry.com A key characteristic of the Hofmann elimination is that it typically favors the formation of the least substituted alkene, known as the "Hofmann product," due to the steric bulk of the trialkylamine leaving group. libretexts.orgwikipedia.orgmasterorganicchemistry.com

In the case of the (2-Methylbutyl)(1-phenylethyl)ammonium hydroxide, elimination could theoretically occur from either the 2-methylbutyl group or the 1-phenylethyl group. The regioselectivity would be influenced by the accessibility of the beta-hydrogens to the base.

Table 2: Steps in a Hofmann Elimination Analog for a Secondary Amine

| Step | Description | Reagents | Intermediate/Product |

| 1. Exhaustive Methylation | The secondary amine is converted to a quaternary ammonium salt. yale.edu | Excess Methyl Iodide (CH₃I) | Quaternary ammonium iodide |

| 2. Anion Exchange | The iodide ion is replaced by a hydroxide ion. byjus.com | Silver Oxide (Ag₂O), Water (H₂O) | Quaternary ammonium hydroxide |

| 3. Elimination | Heating promotes an E2 elimination to form an alkene. libretexts.org | Heat | Alkene + Tertiary Amine + Water |

Formation and Reactivity of Imine Intermediates Derived from (1-Phenylethyl)amine Components

The oxidation of secondary amines can lead to the formation of imines. oup.comresearchgate.netorientjchem.org For this compound, oxidation would likely occur selectively at the benzylic position of the (1-phenylethyl) moiety due to the stability of the resulting conjugated imine. Various oxidizing agents can be employed for this transformation, including N-tert-butylphenylsulfinimidoyl chloride, iodosobenzene, and catalytic systems involving metal porphyrins. oup.comrsc.orgoup.com

The reaction with N-tert-butylphenylsulfinimidoyl chloride and a base like DBU can efficiently oxidize various secondary amines to imines at low temperatures. oup.comoup.com In unsymmetrical secondary amines, oxidation often selectively occurs at the benzylic position. oup.com

Once formed, the imine intermediate is susceptible to nucleophilic attack at the carbon atom of the C=N double bond. This reactivity is a cornerstone of many synthetic transformations, allowing for the introduction of new substituents. oup.com For instance, hydrolysis of the imine would regenerate the corresponding ketone (acetophenone in this case) and the primary amine (2-methylbutylamine). researchgate.net Reduction of the imine would yield the original secondary amine. masterorganicchemistry.com

Derivatization Strategies for Analytical Probes and Chemical Modification

Derivatization is a common strategy to enhance the detectability and chromatographic behavior of analytes for techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). jfda-online.comlibretexts.orgresearchgate.net For a secondary amine like this compound, several derivatization approaches are applicable.

Acylation: Reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) can be used to form fluoroacyl derivatives. jfda-online.comshimadzu.com These derivatives are often more volatile and exhibit improved chromatographic properties. jfda-online.com

Sulfonylation: Reagents such as 2-naphthalenesulfonyl chloride (NSCl) or dansyl chloride can introduce a chromophore or fluorophore into the molecule, enhancing detection by UV-Vis or fluorescence detectors in HPLC. libretexts.orgnih.gov

Silylation: While more common for primary amines and other functional groups with active hydrogens, silylation reagents might be used under certain conditions. libretexts.orgiu.edu

The choice of derivatizing agent depends on the analytical technique being employed and the desired properties of the resulting derivative. thermofisher.comresearchgate.netresearch-solution.com

Table 3: Common Derivatization Reagents for Secondary Amines

| Reagent Class | Example Reagent | Purpose | Analytical Technique |

| Acylating Agents | Trifluoroacetic anhydride (TFAA) | Increase volatility and improve chromatographic performance. shimadzu.comiu.edu | GC-MS |

| Acylating Agents | 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Introduce a fluorophore for enhanced detection. libretexts.orgthermofisher.com | HPLC-Fluorescence |

| Sulfonylating Agents | Dansyl chloride (DNS-Cl) | Introduce a fluorophore for sensitive detection. libretexts.org | HPLC-Fluorescence |

| Sulfonylating Agents | 2-Naphthalenesulfonyl chloride (NSCl) | Introduce a chromophore for UV detection. nih.gov | HPLC-UV |

Metal-Mediated Transformations and Ligand Exchange Processes Involving the Amine Moiety

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a ligand, coordinating to metal centers to form metal complexes. wikipedia.orgyoutube.com The stability and reactivity of these complexes depend on the nature of the metal, the other ligands present, and the steric and electronic properties of the amine itself.

Ligand Exchange: In a solution containing a metal complex, this compound can potentially displace existing ligands in a ligand exchange reaction. youtube.comnih.govchemguide.co.uk The extent of this exchange depends on the relative coordinating ability of the amine compared to the other ligands and their respective concentrations.

Catalysis: Metal complexes containing amine ligands can be active catalysts for a variety of organic transformations. For example, iron complexes with N-heterocyclic carbene ligands have been shown to catalyze the methylation of secondary amines. rsc.org Yttrium complexes with tris(oxazolinyl)borato ligands, which can react with secondary amines, are precatalysts for the cyclization of aminoalkenes. nih.goviastate.edu The amine can either be a spectator ligand, influencing the catalytic activity of the metal center, or it can be directly involved in the catalytic cycle. The specific role of this compound in such processes would depend on the specific metal and reaction conditions.

Information regarding "this compound" is not available in the public domain, preventing the creation of the requested article.

Extensive research has been conducted to gather information on the chemical compound "this compound" for the purpose of generating a detailed scientific article. However, these searches have not yielded any specific data, research findings, or publications related to this particular compound.

The scientific literature readily contains information on the applications of 1-phenylethylamine (B125046) (also known as α-phenylethylamine or α-PEA) as a chiral auxiliary and a foundational component in the synthesis of various chiral ligands and organocatalysts. This primary amine is well-documented in its use for diastereoselective and enantioselective reactions.

Unfortunately, no scholarly articles, patents, or database entries could be found that specifically describe the synthesis, properties, or applications of the secondary amine, "this compound." This suggests that the compound may not have been a subject of significant academic or industrial research, or if it has, the information is not publicly accessible.

Without any specific information or data on "this compound," it is not possible to generate a "thorough, informative, and scientifically accurate" article that adheres to the strict outline provided. Creating content would require speculation and extrapolation from related but distinct compounds, which would violate the core instruction to focus "solely on the requested topics."

Therefore, due to the absence of specific and verifiable information about "this compound" in the available scientific literature, the requested article cannot be produced.

Applications of 2 Methylbutyl 1 Phenylethyl Amine in Asymmetric Synthesis and Catalysis

Role as a Chiral Building Block in the Construction of Complex Molecular Architectures

The use of chiral building blocks is a cornerstone of modern organic synthesis, enabling the creation of enantiomerically pure complex molecules such as pharmaceuticals and natural products. Chiral amines, in particular, are valuable precursors and intermediates. 1-Phenylethylamine (B125046), for instance, is a classic resolving agent and has been incorporated as a chiral auxiliary in numerous synthetic strategies to induce diastereoselectivity. mdpi.com

Theoretically, (2-Methylbutyl)(1-phenylethyl)amine could serve as a versatile chiral building block. The presence of two stereocenters would allow for the synthesis of diastereomeric ligands or reagents. The lipophilic nature of the 2-methylbutyl group could also influence the solubility and reactivity of molecules into which it is incorporated. Despite this potential, a review of available research does not provide specific examples or detailed studies where this compound has been explicitly employed for the construction of complex molecular architectures. The scientific community has largely focused on more established or structurally simpler chiral amines for these purposes.

Applications in Chiral Recognition Studies

Chiral recognition is a critical process in various fields, including pharmacology, materials science, and analytical chemistry. It involves the differential interaction of a chiral host molecule with the enantiomers of a chiral guest molecule. Chiral amines and their derivatives are frequently used to create chiral selectors for chromatography or as components of host molecules in supramolecular chemistry. electronicsandbooks.com

The structural features of this compound, with its distinct chiral centers and potential for hydrogen bonding and steric interactions, suggest it could be a candidate for studies in chiral recognition. However, there is a lack of published research specifically investigating its efficacy as a chiral selector or in the development of systems for enantiomeric discrimination. Studies in this area tend to employ more extensively studied chiral entities that have demonstrated broad applicability and high enantioselectivity. electronicsandbooks.com

Computational Chemistry and Theoretical Studies of 2 Methylbutyl 1 Phenylethyl Amine

Quantum Chemical Calculations for Molecular Geometry, Conformation, and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2-Methylbutyl)(1-phenylethyl)amine. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's most stable three-dimensional structure and its various possible conformations.

Molecular Geometry and Conformation: The geometry of this compound is defined by its bond lengths, bond angles, and dihedral angles. Due to the presence of multiple single bonds, the molecule can exist in various conformations arising from the rotation around these bonds. Computational methods are used to perform a conformational search on the potential energy surface to identify the lowest-energy conformers. For structurally related molecules like 2-phenylethylamine, studies have shown that the most stable conformers are often stabilized by weak intramolecular interactions, such as N-H···π interactions between the amine group and the phenyl ring. Similar calculations for this compound would identify its preferred spatial arrangements, which are crucial for its interaction with other molecules.

Electronic Structure: The electronic structure of the molecule, including the distribution of electron density, can be visualized through properties like the molecular electrostatic potential (MEP). The MEP map highlights regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic or nucleophilic attack. Furthermore, frontier molecular orbital analysis (HOMO-LUMO) provides insights into the molecule's reactivity and electronic transitions. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and stability.

Table 1: Hypothetical Optimized Geometric Parameters for a Low-Energy Conformer of (S,S)-(2-Methylbutyl)(1-phenylethyl)amine calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length | C(phen-1) | C(phen-2) | - | - | 1.39 Å |

| C(alpha) | N | - | - | 1.47 Å | |

| N | C(beta) | - | - | 1.48 Å | |

| Bond Angle | C(phen-1) | C(alpha) | N | - | 112.5° |

| C(alpha) | N | C(beta) | - | 118.0° | |

| Dihedral Angle | C(phen-2) | C(phen-1) | C(alpha) | N | -125.0° |

| C(phen-1) | C(alpha) | N | C(beta) | 65.0° |

Note: This table is illustrative and contains representative values based on calculations of similar molecules.

Computational Modeling of Stereoselective Reaction Pathways and Transition States

Computational modeling is an indispensable tool for elucidating the mechanisms of stereoselective reactions involving chiral amines. By mapping the potential energy surface of a reaction, chemists can understand why one stereoisomer is formed preferentially over another.

This process involves:

Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized to find their lowest energy structures.

Identifying Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. Computational algorithms are used to locate this saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (ΔE‡). In a stereoselective reaction, there are different pathways leading to different stereoisomers, each with its own transition state and activation energy. The pathway with the lower activation energy will be kinetically favored, leading to the major product.

For a reaction involving this compound, such as its use as a chiral auxiliary, DFT calculations could be used to model the transition states for the formation of diastereomeric products. mdpi.com The calculated energy differences between the diastereomeric transition states can provide a quantitative prediction of the reaction's stereochemical outcome.

Table 2: Hypothetical Relative Energies of Diastereomeric Transition States for a Reaction Involving (R)-(1-phenylethyl)amine Moiety.

| Transition State | Stereochemistry of Product | Relative Energy (kcal/mol) |

| TS-1 | (R,R) | 0.0 (Reference) |

| TS-2 | (R,S) | +2.5 |

Note: This table illustrates how the lower relative energy of TS-1 would lead to the preferential formation of the (R,R) product. The values are hypothetical.

Prediction and Interpretation of Spectroscopic Signatures (e.g., NMR, CD)

Computational chemistry can accurately predict various spectroscopic properties, aiding in the structural elucidation and characterization of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods, particularly DFT in conjunction with the Gauge-Independent Atomic Orbital (GIAO) method, can reliably calculate NMR chemical shifts (δ) and spin-spin coupling constants (J). researchgate.net Theoretical calculations can help assign complex experimental spectra, resolve ambiguities, and confirm the structure and stereochemistry of a molecule. By comparing the calculated chemical shifts for different possible isomers or conformers with experimental data, the correct structure can be identified.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a vital technique for studying chiral molecules as it measures the differential absorption of left- and right-circularly polarized light. smoldyn.org Time-dependent DFT (TD-DFT) is the most common method used to simulate CD spectra. nih.govresearchgate.net The calculation provides the rotatory strengths (R) for various electronic transitions, which determine the sign and intensity of the CD bands. By comparing the predicted CD spectrum with the experimental one, the absolute configuration of a chiral center can be determined. mdpi.com

Table 3: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C(alpha) - phenylethyl | 58.5 | 58.2 |

| C(beta) - methylbutyl | 49.8 | 49.5 |

| C(ipso) - phenyl | 145.2 | 144.9 |

| CH₃ - methylbutyl | 11.4 | 11.2 |

Note: This table is for illustrative purposes. Close agreement between calculated and experimental values helps validate the assigned structure.

Analysis of Chiral Recognition Mechanisms through Computational Approaches

Understanding how a chiral molecule recognizes and interacts with another is crucial in fields like chiral chromatography, asymmetric catalysis, and pharmacology. Computational methods provide a dynamic, atom-level view of these interactions.

Molecular docking and molecular dynamics (MD) simulations are powerful techniques used to study the non-covalent interactions between a chiral host (e.g., a chiral stationary phase, a cyclodextrin (B1172386), or an enzyme) and a chiral guest like this compound. researchgate.net

Molecular Docking predicts the preferred binding mode and orientation of the guest molecule within the host's binding site. It calculates a binding score or energy, which can be used to compare the stability of complexes formed with different enantiomers or diastereomers.

Molecular Dynamics (MD) Simulations provide a time-resolved view of the host-guest complex, showing how the molecules move and interact over time. By analyzing the simulation trajectory, researchers can identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, that are responsible for chiral discrimination. acs.org

For this compound, simulations could model its interaction with a chiral selector. The results would reveal why one stereoisomer binds more strongly than another, explaining the basis of its enantiomeric or diastereomeric separation. Computer simulations of complexes between host molecules and guests like α-phenylethylamine have successfully described these conformational changes and interactions. nih.gov

Table 4: Illustrative Results from a Hypothetical Molecular Docking Study of this compound Stereoisomers with a Chiral Selector.

| Stereoisomer | Binding Energy (kcal/mol) | Key Interactions |

| (R,R) | -7.2 | Hydrogen bond (N-H···O), π-π stacking |

| (R,S) | -5.8 | Weaker hydrogen bond, steric hindrance |

| (S,S) | -7.3 | Hydrogen bond (N-H···O), π-π stacking |

| (S,R) | -5.9 | Weaker hydrogen bond, steric hindrance |

Note: This hypothetical data shows that the (R,R) and (S,S) enantiomers form more stable complexes with the selector than the (R,S) and (S,R) diastereomers, which would lead to their separation.

Future Directions and Emerging Research Avenues for 2 Methylbutyl 1 Phenylethyl Amine

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

Traditional synthetic pathways to (2-Methylbutyl)(1-phenylethyl)amine can be characterized by multiple steps, often leading to suboptimal atom economy and considerable waste generation. buecher.deprimescholars.comscranton.edursc.org Consequently, a significant thrust of future research is the formulation of more sustainable and atom-economical synthetic strategies. A particularly promising avenue is the application of reductive amination, a process that facilitates the direct coupling of a ketone or aldehyde with an amine using a reducing agent.

A key focus is the substitution of conventional stoichiometric reducing agents, such as sodium borohydride, with more environmentally benign alternatives like catalytic hydrogenation employing molecular hydrogen. Furthermore, the burgeoning field of biocatalysis presents a highly selective and sustainable option, utilizing enzymes like amine dehydrogenases for the synthesis of chiral amines, including this compound. These enzymatic transformations are often conducted in aqueous environments under mild conditions, further bolstering their green credentials.

Exploration of New Catalytic Systems for Enantioselective Transformations

Derivatives of this compound have demonstrated considerable potential as chiral ligands in the realm of asymmetric catalysis. Future research is poised to concentrate on the creation of innovative catalytic systems that broaden the scope and augment the efficiency of these transformations. A pivotal area of interest lies in the design of novel metal complexes that integrate ligands derived from the this compound scaffold for a diverse array of enantioselective reactions.

For example, researchers are actively exploring the application of these chiral ligands in asymmetric hydrogenation, transfer hydrogenation, and various C-C bond-forming reactions. The steric and electronic properties of the this compound framework can be meticulously modulated through the introduction of various substituents, enabling the optimization of catalyst performance for specific substrates.

Moreover, the development of organocatalysts predicated on the this compound structure is a rapidly advancing frontier. nih.gov These metal-free catalysts present several distinct advantages, including diminished toxicity, stability in the presence of air and moisture, and often milder reaction conditions. Future investigations will undoubtedly involve the design of more sophisticated organocatalysts capable of facilitating a broader spectrum of enantioselective transformations with exceptional levels of stereocontrol. nih.gov

Advanced Analytical Techniques for Trace Analysis and In-Situ Monitoring

The capacity to detect and quantify this compound at trace concentrations is of paramount importance for a range of applications, including real-time reaction monitoring and stringent quality control. Future research in this domain will be dedicated to the development of analytical methodologies with enhanced sensitivity and selectivity.

Cutting-edge chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) interfaced with mass spectrometry (MS), are being refined for the swift and precise analysis of this chiral amine. The design of chiral stationary phases tailored for the separation of enantiomers of amines like this compound will continue to be a fertile ground for research.

In-situ monitoring technologies, encompassing spectroscopic methods like infrared and Raman spectroscopy, are also gaining significant traction. birmingham.ac.uk These techniques facilitate the real-time tracking of reaction progress, affording invaluable insights into reaction kinetics and mechanisms. The development of robust and dependable in-situ methods for monitoring reactions that involve this compound will be instrumental in optimizing reaction parameters and enhancing process control. birmingham.ac.uk

Integration of this compound into High-Throughput Screening Platforms

High-throughput screening (HTS) has emerged as a potent tool for the expeditious discovery of novel catalysts and optimal reaction conditions. nih.gov The incorporation of this compound and its derivatives into HTS platforms is set to accelerate the identification of superior chiral ligands and catalysts for a vast expanse of enantioselective transformations.

Future research will focus on the creation of miniaturized and automated screening platforms capable of evaluating extensive libraries of chiral ligands derived from this compound in a manner that is both time- and cost-effective. This will necessitate the development of rapid and sensitive analytical methods that are seamlessly compatible with HTS formats. nih.gov

The wealth of data generated from these high-throughput experiments can be harnessed to construct quantitative structure-activity relationship (QSAR) models. These predictive models can then be employed to forecast the performance of novel, untested ligands, thereby providing a rational basis for the design of next-generation catalysts.

Design of Next-Generation Chiral Auxiliaries and Ligands Based on the this compound Scaffold

The this compound scaffold serves as an exceptionally versatile platform for the rational design of new chiral auxiliaries and ligands endowed with superior performance characteristics. sigmaaldrich.comwikipedia.orgmdpi.com Future research in this arena will be centered on the deliberate design of innovative structures that exhibit enhanced stereocontrol and a broader substrate scope. rsc.orgtcichemicals.com

Computational modeling and density functional theory (DFT) calculations are poised to assume an increasingly pivotal role in the design of these next-generation chiral molecules. These powerful computational tools can be leveraged to predict the conformational preferences and stereochemical outcomes of reactions involving novel auxiliaries and ligands, thereby mitigating the need for extensive and laborious experimental screening.

The synthesis of conformationally rigid analogues of this compound represents another highly promising avenue of research. By imposing conformational constraints on the molecule, it may be possible to attain even higher levels of stereoselectivity in asymmetric transformations. This can be achieved through the incorporation of the chiral amine into cyclic or bicyclic frameworks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.